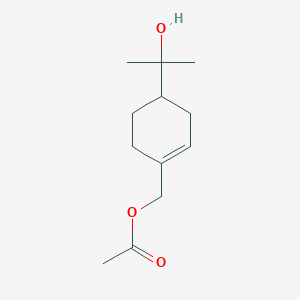
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate
Cat. No. B8458169
Key on ui cas rn:
97259-73-9
M. Wt: 212.28 g/mol
InChI Key: JMAPFTCRWRSIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05994598
Procedure details


Heated solutions of dimethyl sulfoxide (DMSO) can dehydrate secondary or tertiary alcohols. Heating 65 grams of alcohol (E) (0.30 moles) in 65 ml of DMSO at 190° C. for ninety minutes resulted in the rapid formation of acetates (B) and (G). The reaction mixture was cooled to 0° C. and then poured into an equal volume of water. The resulting mixture was then extracted with three 200 ml portions of tert-butyl methyl ether. The combined ethereal extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to afford 52 grams of a crude oil. NMR analysis indicated this oil to consist of a 5:1 mixture of (B) to (G) respectively. Although the dehydration yield was consistently greater than 85%, hot DMSO generated various foul smelling vapors that could not be identified nor prevented. The addition of inorganic bases such as barium or calcium oxide suppressed the decomposition of dimethyl sulfoxide but also retarded the rate of dehydration. This reaction is amenable to a large scale process that is in quantities greater than 250 grams.
[Compound]
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
alcohol
Quantity
65 g
Type
reactant
Reaction Step Two



Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH2:11][CH2:10][CH:9]([C:12](O)([CH3:14])[CH3:13])[CH2:8][CH:7]=1)(=[O:3])[CH3:2]>CS(C)=O>[CH3:14][C:12]([CH:9]1[CH2:8][CH:7]=[C:6]([CH2:5][O:4][C:1]([CH3:2])=[O:3])[CH2:11][CH2:10]1)=[CH2:13]
|
Inputs


Step One
[Compound]
|
Name
|
tertiary alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
alcohol
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=CCC(CC1)C(C)(C)O
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C1CCC(=CC1)COC(=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
